N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide
Description
N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a benzylpiperazine moiety and a propanamide side chain linked to a 4-methoxyphenoxy group. The pyrimidine scaffold may confer kinase inhibitory activity, while the 4-methoxyphenoxy group could influence metabolic stability and solubility.
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-19(33-22-10-8-21(32-2)9-11-22)25(31)28-23-16-24(27-18-26-23)30-14-12-29(13-15-30)17-20-6-4-3-5-7-20/h3-11,16,18-19H,12-15,17H2,1-2H3,(H,26,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKWXRABOUPEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3)OC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H28N4O2
- Molecular Weight : 396.49 g/mol
- CAS Number : 1421584-25-9
Structural Features
The compound consists of a pyrimidine ring substituted with a benzylpiperazine moiety and a methoxyphenoxy group, which contribute to its biological properties. The piperazine ring is known for its ability to interact with various receptors in the central nervous system.
This compound is believed to exert its effects through multiple mechanisms:
- Receptor Binding : The benzylpiperazine moiety can interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders.
- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, suggesting a possible role in cognitive enhancement and neuroprotection .
- Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic systems, contributing to its potential antidepressant effects.
Therapeutic Potential
Research indicates that compounds with similar structures have been explored for various therapeutic applications:
- Antidepressant Activity : Studies on piperazine derivatives have demonstrated efficacy in animal models of depression, suggesting that this compound may also exhibit similar properties.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that piperazine-containing compounds may inhibit cancer cell proliferation, although specific data on this compound is limited.
In Vitro Studies
A study investigating the biological activity of piperazine derivatives found that certain compounds exhibited significant inhibition of acetylcholinesterase activity, indicating potential for treating Alzheimer's disease . Although specific data on this compound is scarce, its structural similarities suggest it may share these properties.
In Vivo Studies
Research on related piperazine compounds has demonstrated improvements in cognitive function in animal models following administration, supporting the hypothesis that this compound could have similar effects. However, comprehensive studies are needed to confirm these findings specifically for this compound.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacological Implications
- Target Compound: The benzylpiperazine group is associated with serotonin receptor modulation (e.g., 5-HT₃ antagonism), while pyrimidine derivatives often exhibit kinase inhibition (e.g., JAK/STAT pathways).
- Analogue : The piperidinyl-methoxymethyl group suggests possible GABAergic or opioid receptor interactions, common in CNS-active piperidine derivatives. Its simpler structure may reduce off-target effects but limit binding affinity compared to the target’s pyrimidine core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
